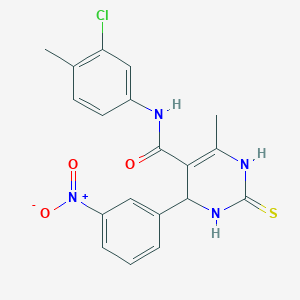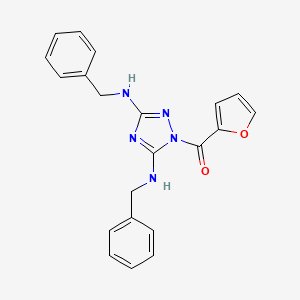
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, also known as DIME, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a derivative of the widely used drug, ibogaine, which is known for its psychoactive effects. However, DIME is not a psychoactive substance and is being investigated for its potential therapeutic properties.
作用机制
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been suggested that (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol may act by modulating the activity of certain receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine and serotonin. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not a psychoactive substance, which makes it easier to work with in the lab. However, one limitation of using (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are a number of future directions for research on (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol. One area of research is the development of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol and its potential therapeutic applications.
In conclusion, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective properties. While there are still many unanswered questions about the mechanism of action of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol, its potential applications in scientific research make it a promising area of investigation for the future.
合成方法
The synthesis of (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-ethyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with a suitable acid to obtain the final product, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol.
科学研究应用
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, (2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-9-8-15-14(16)12(17)10-6-5-7-11(18-2)13(10)19-3/h5-9,12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVGCGDAJCGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)

![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)


![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)
![ethyl 3-[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-5-methoxy-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4890069.png)
![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)